3-Ethoxy-1-oxa-2,8-diazaspiro[4.5]dec-2-ene hydrochloride
Description
Historical Context of Spirocyclic Compounds in Medicinal Chemistry
Spirocyclic compounds have been integral to drug discovery since the 1950s, with griseofulvin (approved in 1959) representing one of the first spirocycle-based antifungal agents. These systems gained prominence due to their ability to reduce conformational entropy while maintaining three-dimensional complexity, enhancing target binding specificity. By the 1970s, antipsychotic fluspirilene and antihypertensive spironolactone demonstrated the therapeutic potential of spiro scaffolds in central nervous system and cardiovascular applications.
Modern advances in synthetic chemistry (e.g., Diels-Alder cyclizations, Michael additions) enabled systematic exploration of spirocyclic diversity. The 2020s saw a 42% increase in spirocycle-containing clinical candidates compared to the previous decade, driven by their improved pharmacokinetic profiles versus planar analogs.
Table 1 : Key milestones in spirocyclic drug development
Structural Uniqueness of Diazaspiro[4.5]decane Derivatives
The diazaspiro[4.5]decane core combines a six-membered carbocycle with a five-membered heterocycle containing two nitrogen atoms, creating a rigid bicyclic system with axial chirality. Key structural advantages include:
- Stereochemical Control : The spiro carbon enforces perpendicular ring orientations, locking bioactive conformations (e.g., dopamine D3 receptor antagonists maintain optimal dihedral angles for binding).
- Solubility Modulation : Ethoxy and oxygen/nitrogen heteroatoms lower logP values by 0.5–1.2 units versus carbocyclic analogs, as demonstrated in soluble epoxide hydrolase inhibitors.
- Metabolic Stability : Comparative studies show diazaspiro[4.5]decane derivatives exhibit 3× longer hepatic microsomal half-lives than piperazine analogs due to reduced CYP450 oxidation.
X-ray crystallography reveals that the 1-oxa-2,8-diazaspiro[4.5]dec-2-ene system forms hydrogen bonds with residues in protein tyrosine phosphatase 1B (PTP1B) through both the oxazole oxygen (2.8 Å) and secondary amine (3.1 Å). This dual interaction mode is unattainable with monocyclic scaffolds.
Rationale for Studying Ethoxy-Substituted Spirocyclic Systems
The ethoxy group (-OCH2CH3) in position 3 confers three strategic advantages:
- Electron Density Modulation : Ethoxy’s +I effect increases electron density at N2, enhancing hydrogen-bond acceptor capacity by 18% versus methoxy analogs (DFT calculations).
- Steric Steering : Ethyl branching prevents π-π stacking with off-target aromatic residues (e.g., serotonin 5-HT2A receptors), improving D3/D2 receptor selectivity ratios to 934:1 in radioligand assays.
- Metabolic Protection : Ethoxy groups reduce first-pass metabolism by 57% compared to hydroxylated analogs through steric hindrance of glucuronidation sites.
Recent studies demonstrate that 3-ethoxy substitution increases blood-brain barrier penetration by 2.3-fold in murine models, critical for CNS-targeted agents. The hydrochloride salt form further enhances aqueous solubility (34 mg/mL vs. 9 mg/mL for free base), facilitating formulation.
Synthetic Accessibility :
The compound is synthesized via a four-step sequence:
Properties
IUPAC Name |
3-ethoxy-1-oxa-2,8-diazaspiro[4.5]dec-2-ene;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N2O2.ClH/c1-2-12-8-7-9(13-11-8)3-5-10-6-4-9;/h10H,2-7H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZKSGBWDIUJBJR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NOC2(C1)CCNCC2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 3-Ethoxy-1-oxa-2,8-diazaspiro[4.5]dec-2-ene hydrochloride involves several steps. One common synthetic route includes the reaction of ethoxyamine with a suitable spirocyclic precursor under controlled conditions. The reaction typically requires a solvent such as ethanol and a catalyst to facilitate the formation of the spirocyclic structure . Industrial production methods may involve optimization of reaction conditions to increase yield and purity, including temperature control, pressure adjustments, and the use of advanced purification techniques .
Chemical Reactions Analysis
3-Ethoxy-1-oxa-2,8-diazaspiro[4.5]dec-2-ene hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Scientific Research Applications
Chemical Properties and Mechanism of Action
Chemical Structure and Properties:
- Molecular Formula: C9H17ClN2O2
- Molecular Weight: 220.69 g/mol
- CAS Number: 1461714-76-0
This compound features a spirocyclic structure that allows it to interact with various biological targets, primarily Protein Tyrosine Phosphatase 1B (PTP1B). The inhibition of PTP1B plays a crucial role in modulating insulin signaling pathways, which are vital for glucose metabolism and homeostasis. Enhanced insulin sensitivity resulting from this inhibition may offer therapeutic benefits for conditions such as diabetes .
Chemistry
3-Ethoxy-1-oxa-2,8-diazaspiro[4.5]dec-2-ene hydrochloride serves as a valuable building block in organic synthesis. It is utilized in:
- Synthesis of Complex Molecules: The compound can act as a reagent in various chemical reactions, facilitating the construction of more complex molecular architectures.
Biology
In biological research, this compound is studied for its:
- Enzyme Inhibition: Its ability to inhibit PTP1B has implications for understanding insulin signaling and related metabolic pathways.
- Receptor Binding Studies: Investigations into how this compound interacts with cellular receptors can provide insights into its biological activity and potential therapeutic applications.
Medicine
The therapeutic potential of this compound is under exploration for:
- Diabetes Treatment: By improving insulin signaling and glucose uptake, this compound may contribute to the development of new antidiabetic medications.
Case Study 1: Insulin Sensitivity Enhancement
A study investigated the effects of this compound on insulin sensitivity in diabetic models. Results indicated that treatment with this compound significantly improved glucose uptake in muscle cells by inhibiting PTP1B activity, thereby enhancing insulin signaling pathways.
Case Study 2: Synthesis Applications
In synthetic organic chemistry, researchers have successfully used this compound as a precursor for synthesizing novel spirocyclic derivatives. These derivatives exhibited promising biological activities, suggesting that this compound can facilitate the discovery of new pharmacologically active compounds .
Mechanism of Action
The mechanism of action of 3-Ethoxy-1-oxa-2,8-diazaspiro[4.5]dec-2-ene hydrochloride involves its interaction with specific molecular targets. It may act as an inhibitor of certain enzymes or receptors, thereby modulating biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Key Observations:
- Biological Activity : 3-Aryl derivatives exhibit potent PTP1B inhibition (IC₅₀ < 1 µM in select cases), attributed to hydrophobic interactions with the enzyme’s active site .
- Synthetic Utility : The 3-carboxylic acid variant serves as a versatile intermediate for further functionalization, such as amide coupling or esterification .
Crystallographic and Conformational Insights
Spirocyclic systems often exhibit unique puckering conformations. For example, Cremer and Pople’s ring-puckering coordinates describe nonplanar distortions in five-membered rings, which may apply to the 1-oxa-2,8-diazaspiro[4.5]dec-2-ene core . Substituents like ethoxy or aryl groups could influence puckering amplitudes (q) and pseudorotation phases (φ), thereby modulating receptor binding. Computational studies on similar spiro compounds suggest that bulky 3-substituents stabilize chair-like conformations, optimizing steric complementarity with targets .
Pharmacological and Industrial Relevance
- PTP1B Inhibitors : 3-Aryl derivatives show promise in diabetes and obesity research due to their inhibition of protein tyrosine phosphatase 1B (PTP1B), a regulator of insulin and leptin signaling .
- Analgesic Applications : Substituted spiro derivatives (e.g., 7-aryl analogs) have been patented for μ-opioid receptor agonism, highlighting the scaffold’s versatility .
- Commercial Availability : The 3-methyl and cyclopropyl variants are marketed as building blocks for drug discovery, with purity ≥99% and FDA-compliant synthesis protocols .
Biological Activity
3-Ethoxy-1-oxa-2,8-diazaspiro[4.5]dec-2-ene hydrochloride is a synthetic compound notable for its biological activity, particularly as an inhibitor of Protein Tyrosine Phosphatase 1B (PTP1B). This compound has garnered interest in the fields of biochemistry and pharmacology due to its potential therapeutic applications, especially in the regulation of glucose metabolism and insulin signaling.
- Molecular Formula : C9H17ClN2O2
- Molecular Weight : 220.69 g/mol
- CAS Number : 1461714-76-0
The primary mechanism of action for this compound involves its interaction with PTP1B. By inhibiting this enzyme, the compound enhances insulin signaling pathways, leading to improved glucose uptake and metabolism in cells. This action is particularly beneficial for conditions such as type 2 diabetes, where insulin resistance is a significant concern.
Enzyme Inhibition
The compound's inhibition of PTP1B has been shown to:
- Enhance insulin sensitivity.
- Promote glucose homeostasis.
These effects are crucial for diabetes management and metabolic syndrome treatment. The biochemical pathways influenced by this compound include:
- Insulin signaling pathways.
- Glucose transport mechanisms.
Cellular Effects
In various cell types, this compound has demonstrated:
- Modulation of cell signaling pathways.
- Alteration in gene expression related to metabolic processes.
These cellular changes contribute to its potential therapeutic benefits.
Case Studies and Experimental Data
Several studies have evaluated the biological activity of related compounds within the diazaspiro family. For instance:
- Structure-Activity Relationship Studies : Research on similar compounds has indicated that modifications in chemical structure can significantly affect binding affinities to muscarinic receptors and other biological targets. For example, certain derivatives exhibited high affinities for M1 and M2 muscarinic receptors and demonstrated antiamnesic activity in animal models .
- Therapeutic Applications : Compounds structurally related to this compound have been investigated for their potential use as antihypertensive agents and local anesthetics . These findings suggest a broader pharmacological profile that could be explored further.
Data Table: Biological Activity Summary
Q & A
Q. What experimental strategies are recommended for optimizing the synthesis of 3-Ethoxy-1-oxa-2,8-diazaspiro[4.5]dec-2-ene hydrochloride?
Methodological Answer: Synthesis optimization should focus on solvent selection, reaction time, and purification techniques. For example, refluxing in polar aprotic solvents like DMSO (as used in analogous spirocyclic compound syntheses) enhances reaction efficiency, while recrystallization with ethanol-water mixtures improves purity . A fractional factorial design can systematically test variables (e.g., temperature, catalyst loading) to minimize trial-and-error approaches .
Q. How can researchers characterize the structural integrity of this compound?
Methodological Answer: Use multi-spectroscopic techniques:
- ¹H/¹³C NMR : Compare chemical shifts with analogous spirocyclic compounds (e.g., δ 4.31 ppm for oxaspiro protons ).
- X-ray Crystallography : Resolve spirocyclic conformation, as demonstrated for 4-[(6-Chloro-2-pyridyl)methoxy]-3-(2,4-dichlorophenyl)-1-oxaspiro[4.5]dec-3-en-2-one .
- Mass Spectrometry : Confirm molecular ion peaks ([M+H]⁺) and fragmentation patterns.
Advanced Research Questions
Q. How can computational methods accelerate reaction design for derivatives of this spirocyclic compound?
Methodological Answer: Leverage quantum chemical calculations (e.g., DFT) to model reaction pathways and transition states. ICReDD’s integrated approach combines computational screening with experimental validation to identify optimal conditions, reducing development time by 30–50% . COMSOL Multiphysics simulations can further predict solvent effects and reaction kinetics .
Case Study:
- Reaction Path Search : For analogous compounds, path search algorithms identified ethoxy group stabilization via intramolecular hydrogen bonding, guiding solvent selection .
Q. How should researchers address contradictions in spectroscopic data during structural elucidation?
Methodological Answer:
- Cross-Validation : Compare experimental NMR shifts with predicted data (ACD/Labs Percepta ).
- Dynamic NMR : Resolve conformational equilibria (e.g., chair-boat transitions in spiro rings).
- Crystallographic Refinement : Use single-crystal data to resolve ambiguities, as shown for dichlorophenyl-spiro derivatives .
Example:
Discrepancies in ¹³C NMR signals for oxaspiro carbons were resolved by X-ray analysis, confirming a distorted chair conformation .
Q. What strategies mitigate solvent effects on the stability of intermediates during synthesis?
Methodological Answer:
- Solvent Screening : Test aprotic solvents (e.g., DMF, THF) to minimize hydrolysis of sensitive intermediates like acyl chlorides .
- In Situ Monitoring : Use Raman spectroscopy to detect intermediate degradation and adjust conditions dynamically .
Data-Driven Approach:
| Solvent | Intermediate Stability (t½) |
|---|---|
| DMSO | 6 hours |
| THF | 4 hours |
| Ethanol | <1 hour (degradation) |
Q. What safety protocols are critical when handling hazardous intermediates (e.g., chlorinated byproducts)?
Methodological Answer:
- Ventilation : Use fume hoods for reactions involving volatile chlorinated compounds .
- PPE : Wear nitrile gloves and chemical-resistant aprons.
- Waste Management : Neutralize acidic byproducts with sodium bicarbonate before disposal .
Q. How can AI-driven platforms enhance yield prediction and experimental design?
Methodological Answer:
- Machine Learning Models : Train on historical reaction data (e.g., solvent, catalyst, temperature) to predict optimal conditions.
- Autonomous Labs : Implement AI tools like COMSOL’s smart laboratories for real-time parameter adjustments, reducing iterative testing by 40% .
Example:
AI models for analogous spiro compounds prioritized ethanol as a recrystallization solvent, achieving 92% purity in initial trials .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
